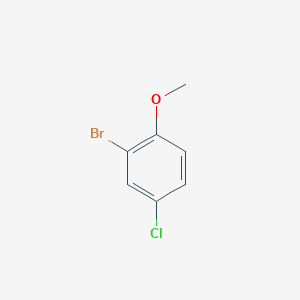

2-Bromo-4-chloroanisole

Description

Properties

IUPAC Name |

2-bromo-4-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEMGEBDXDPBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334788 | |

| Record name | 2-Bromo-4-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-25-2 | |

| Record name | 2-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60633-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloroanisole for Chemical Research and Development

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies for 2-Bromo-4-chloroanisole. This valuable halogenated aromatic ether serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

2-Bromo-4-chloroanisole is a halogenated derivative of anisole (B1667542).[1] At room temperature, it typically appears as a colorless to pale yellow or brown liquid or a white to off-white crystalline solid.[1][2] It is characterized by the presence of a methoxy (B1213986) group, a bromine atom, and a chlorine atom attached to a benzene (B151609) ring.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 2-Bromo-4-chloroanisole.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 60633-25-2 | - | [1][3][4] |

| IUPAC Name | 2-bromo-4-chloro-1-methoxybenzene | - | [3] |

| Molecular Formula | C₇H₆BrClO | - | [3][5] |

| Molecular Weight | 221.48 | g/mol | [5][6] |

| InChIKey | YJEMGEBDXDPBSP-UHFFFAOYSA-N | - | [3][6] |

| Physical Properties | |||

| Melting Point | 28.6 - 29.1 | °C | [1] |

| Boiling Point | 238.5 | °C (at 760 mmHg) | [1] |

| Density | 1.625 | g/cm³ | [1] |

| Flash Point | 98 | °C | [1] |

| Vapor Pressure | 0.1 ± 0.5 | mmHg (at 25°C, Predicted) | [1] |

| Refractive Index | 1.556 | - | [1] |

| Solubility & Partitioning | |||

| logP (Octanol/Water) | 3.111 | - | [1][6] |

| log₁₀ws (Water Solubility) | -3.44 | mol/L (Predicted) | [6] |

Synthesis and Reactivity

2-Bromo-4-chloroanisole is not a naturally occurring compound and is produced through synthetic organic chemistry, typically via the selective halogenation of an anisole derivative.[1] Its structure, featuring both a bromo and a chloro substituent, makes it a versatile substrate for a variety of cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for regioselective functionalization.

Experimental Protocol: Synthesis of 2-Bromo-4-chloroanisole via Electrophilic Bromination

This protocol describes the synthesis of 2-Bromo-4-chloroanisole from 4-chloroanisole (B146269). The methoxy group is an ortho-, para-director, and since the para position is blocked by the chlorine atom, the bromination will preferentially occur at one of the ortho positions.

Materials:

-

4-chloroanisole

-

N-Bromosuccinimide (NBS)

-

Acetic acid (glacial)

-

Sodium sulfite (B76179)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroanisole (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into a beaker containing cold water.

-

Add a saturated solution of sodium sulfite to quench any remaining bromine until the yellow color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 2-Bromo-4-chloroanisole.

Caption: Synthetic workflow for 2-Bromo-4-chloroanisole.

Reactivity in Cross-Coupling Reactions

2-Bromo-4-chloroanisole is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-Bromo-4-chloroanisole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Buchwald-Hartwig Amination: This reaction couples 2-Bromo-4-chloroanisole with an amine in the presence of a palladium catalyst and a base to form an arylamine.

Caption: Key cross-coupling reactions of 2-Bromo-4-chloroanisole.

Analytical Methodologies

The purity and identity of 2-Bromo-4-chloroanisole are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1).

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-300 m/z.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS.

Spectroscopic Data

-

Mass Spectrometry (EI): The mass spectrum of 2-Bromo-4-chloroanisole will show a characteristic molecular ion peak cluster due to the presence of bromine and chlorine isotopes.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the methoxy group protons. The splitting patterns of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

-

Safety and Handling

2-Bromo-4-chloroanisole is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation, and it may cause respiratory irritation.[7]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.[7]

It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before handling this chemical.

References

- 1. rsc.org [rsc.org]

- 2. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 3. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scribd.com [scribd.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4-chloroanisole [webbook.nist.gov]

An In-depth Technical Guide to 2-Bromo-4-chloroanisole (CAS: 60633-25-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chloroanisole, a key halogenated aromatic ether intermediate in organic synthesis. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications in cross-coupling reactions, which are pivotal in the development of complex molecules for the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

2-Bromo-4-chloroanisole is a white to off-white crystalline solid or a colorless to light yellow clear liquid at room temperature, possessing a mild aromatic odor.[1][2] It is an important building block in synthetic chemistry due to the differential reactivity of its bromine and chlorine substituents.

Table 1: Physicochemical Properties of 2-Bromo-4-chloroanisole

| Property | Value | Source(s) |

| CAS Number | 60633-25-2 | [1] |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Appearance | White to off-white crystalline solid or colorless to light yellow clear liquid | [1][2] |

| Melting Point | 28.6-29.1°C | [1] |

| Boiling Point | 238.5 °C at 760 mmHg | [1] |

| Density | 1.625 g/cm³ | [1] |

| Flash Point | 98 °C | [1] |

| Refractive Index | 1.556 | [1] |

| LogP | 3.111 | [1] |

Table 2: Chemical Identifiers for 2-Bromo-4-chloroanisole

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 2-bromo-4-chloro-1-methoxybenzene | [3] |

| SMILES | COC1=C(C=C(C=C1)Cl)Br | [3] |

| InChI | InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | [3] |

| InChIKey | YJEMGEBDXDPBSP-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Bromo-4-chloro-1-methoxybenzene, 1-Bromo-5-chloro-2-methoxybenzene, 4-Chloro-2-bromoanisole | [1][3] |

Spectroscopic Data

The structural characterization of 2-Bromo-4-chloroanisole is well-documented through various spectroscopic techniques.

Table 3: Spectroscopic Data for 2-Bromo-4-chloroanisole

| Spectroscopy | Data | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.53 (d, J = 2.4 Hz, 1H), 7.23 (dd, J = 8.8, 2.4 Hz, 1H), 6.81 (d, J = 8.8 Hz, 1H), 3.87 (s, 3H) | |

| ¹³C NMR (126 MHz, CDCl₃) | δ 154.8, 132.9, 128.4, 126.0, 112.6, 112.1, 56.6 | |

| Mass Spectrum (GC-MS) | Major peaks at m/z 113, 207, 222 | [3] |

| Infrared (IR) Spectrum | Available from NIST and SpectraBase | [3] |

Experimental Protocols

Synthesis of 2-Bromo-4-chloroanisole

A common laboratory-scale synthesis involves the decarboxylative bromination of a substituted benzoic acid.

Protocol 1: Synthesis from 5-chloro-2-methoxybenzoic acid

-

Reactants: 5-chloro-2-methoxybenzoic acid (0.50 mmol, 1.0 equiv), Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 mmol, 2.0 equiv).

-

Procedure: The reactants are heated at 100 °C for 16 hours. Following the reaction, a standard work-up procedure is performed to isolate the product.

-

Yield: This procedure yields 2-Bromo-4-chloroanisole as a yellow oil (87% yield).

Cross-Coupling Reactions

2-Bromo-4-chloroanisole is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing more complex molecular architectures. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective functionalization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for 2-Bromo-4-chloroanisole was not found in the search results, a general procedure for the Suzuki-Miyaura coupling of aryl bromides can be adapted.

-

Reactants: 2-Bromo-4-chloroanisole (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.

-

Procedure: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated, typically between 80-100 °C, and stirred until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Development and Agrochemicals

2-Bromo-4-chloroanisole serves as a crucial intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from its halogenated aromatic structure, which allows for the introduction of diverse functional groups through cross-coupling reactions. This makes it a valuable building block in the development of novel compounds in medicinal chemistry and materials science. For instance, it can be utilized in the synthesis of drugs targeting inflammation and pain.

Safety and Handling

2-Bromo-4-chloroanisole is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]

Table 4: GHS Hazard Information

| Hazard Statement | Code | Description |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

physical properties of 2-Bromo-4-chloroanisole

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and visualizes a key synthetic pathway.

Physical and Chemical Properties

2-Bromo-4-chloroanisole is a halogenated aromatic ether. At room temperature, it typically appears as a white to off-white crystalline solid or a clear yellow liquid. Its molecular structure, consisting of a benzene (B151609) ring substituted with bromo, chloro, and methoxy (B1213986) groups, dictates its physical and chemical behavior.

Quantitative Data Summary

The are summarized in the table below. These values are compiled from various chemical databases and supplier specifications. It is important to note that some of these properties are experimentally determined while others are calculated using computational models such as the Joback or Crippen methods.

| Property | Value | Notes and Sources |

| Molecular Formula | C₇H₆BrClO | [1][2][3][4][5][6][7] |

| Molecular Weight | 221.48 g/mol | [1][3][4][5][6][7][8][9] |

| CAS Number | 60633-25-2 | [1][2][3][4][5][6][7] |

| Appearance | White to off-white crystalline solid or clear liquid | [1][8] |

| Melting Point | 28.6-29.1 °C | [1] |

| Boiling Point | 238.5 °C at 760 mmHg | [1] |

| 127 °C | [8] (Note: This value may be at a reduced pressure) | |

| Density | 1.625 g/cm³ | [1] |

| Flash Point | 98 °C | [1] |

| Refractive Index | 1.556 | [1] |

| Vapor Pressure | 0.1±0.5 mmHg at 25°C (Predicted) | [1] |

| LogP (Octanol/Water) | 3.111 | [1][2] (Calculated using the Crippen Method) |

| Water Solubility (logS) | -3.44 | [2] (Log10 of water solubility in mol/L, Crippen Method) |

| Kovats Retention Index | 1345 (Standard non-polar) | [9] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the are not extensively published, this section outlines the standard methodologies used for such characterizations of organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

General Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry crystalline 2-Bromo-4-chloroanisole is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

General Protocol (Micro method):

-

Sample Preparation: A small amount of liquid 2-Bromo-4-chloroanisole is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The apparatus (e.g., a Thiele tube or a melting point apparatus adapted for boiling point determination) is heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

The density of a substance is its mass per unit volume. For a solid like 2-Bromo-4-chloroanisole below its melting point, the displacement method is suitable.

General Protocol (For Solids):

-

Mass Measurement: The mass of a sample of solid 2-Bromo-4-chloroanisole is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The difference between the two volumes is the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Synthetic Pathway

2-Bromo-4-chloroanisole can be synthesized via the electrophilic aromatic substitution of 4-chloroanisole (B146269). The methoxy group (-OCH₃) is an ortho-, para-directing activator, and since the para position is blocked by the chlorine atom, the incoming electrophile (bromine) will be directed to the ortho position.

Reaction: Bromination of 4-chloroanisole.

General Protocol:

-

Reaction Setup: 4-chloroanisole is dissolved in a suitable solvent, such as acetic acid.

-

Reagent Addition: A brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), is added to the solution, often in the presence of a catalyst like iron(III) bromide (FeBr₃) if needed to increase the electrophilicity of the bromine.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction is quenched, and the crude product is extracted. The organic layer is washed and dried. The final product, 2-Bromo-4-chloroanisole, is then purified, typically by recrystallization or column chromatography.

Caption: Synthesis of 2-Bromo-4-chloroanisole via bromination.

Signaling Pathways and Biological Activity

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. wjec.co.uk [wjec.co.uk]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. quora.com [quora.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

Technical Guide: Physicochemical Properties and Analytical Characterization of 2-Bromo-4-chloroanisole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the molecular weight and analytical methodologies for the characterization of 2-Bromo-4-chloroanisole, a key intermediate in organic synthesis.

Molecular Weight and Chemical Formula

2-Bromo-4-chloroanisole is a halogenated aromatic ether. Its fundamental physicochemical properties are summarized below.

Quantitative Data Summary

The molecular weight and elemental composition of 2-Bromo-4-chloroanisole have been determined and are presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₇H₆BrClO | [NIST, PubChem] |

| Molecular Weight ( g/mol ) | 221.48 | [PubChem, Santa Cruz Biotechnology] |

| Exact Mass (Da) | 219.929056 | [SpectraBase] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for 2-Bromo-4-chloroanisole is C₇H₆BrClO. The calculation based on the atomic weights of each element is detailed in Table 2.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 221.481 |

The calculated molecular weight of 221.481 g/mol is in excellent agreement with the published values.[1][2]

Experimental Protocols for Characterization

The identity and purity of 2-Bromo-4-chloroanisole can be confirmed using a variety of analytical techniques. Standard protocols for these analyses are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To confirm the identity and assess the purity of 2-Bromo-4-chloroanisole.

Methodology:

-

Sample Preparation: Dissolve a small amount of 2-Bromo-4-chloroanisole in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The resulting mass spectrum should be compared to a reference spectrum for 2-Bromo-4-chloroanisole from a spectral library, such as the NIST Mass Spectral Library.[3] The retention time from the gas chromatogram provides an indication of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Objective: To elucidate the chemical structure of 2-Bromo-4-chloroanisole.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Data Analysis: The ¹H NMR spectrum of 2-Bromo-4-chloroanisole is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.

Objective: To identify the functional groups present in 2-Bromo-4-chloroanisole.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: The IR spectrum should be analyzed for characteristic absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Br/C-Cl stretching. Reference spectra are available from databases such as the NIST Chemistry WebBook.[4][5]

Synthesis and Purification Workflow

The following section describes a plausible synthetic route and purification scheme for 2-Bromo-4-chloroanisole, which is a common workflow for the preparation of such substituted aromatic compounds.

This diagram illustrates a typical laboratory-scale synthesis. The process begins with the bromination of 4-chloroanisole. The resulting crude product is then subjected to a series of purification steps, including an aqueous workup to remove unreacted bromine and byproducts, drying, solvent removal, and finally, column chromatography to isolate the pure 2-Bromo-4-chloroanisole.

References

- 1. 2-Bromo-4-chloroanisole(60633-25-2) 1H NMR spectrum [chemicalbook.com]

- 2. 2-BROMO-5-CHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-4-chloroanisole [webbook.nist.gov]

- 4. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-4-chloroanisole [webbook.nist.gov]

Structure Elucidation of 2-Bromo-4-chloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-4-chloroanisole, a key intermediate in various synthetic applications. This document details the compound's physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and characterization.

Compound Identification and Physical Properties

2-Bromo-4-chloroanisole is a halogenated aromatic ether. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-Bromo-4-chloro-1-methoxybenzene | [1][2] |

| CAS Number | 60633-25-2 | [1][3] |

| Molecular Formula | C₇H₆BrClO | [1][2][3] |

| Molecular Weight | 221.48 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 28.6-29.1 °C | [5] |

| Boiling Point | 238.5 °C at 760 mmHg | [5] |

| Density | 1.625 g/cm³ | [5] |

| SMILES | COc1ccc(Cl)cc1Br | [4] |

| InChIKey | YJEMGEBDXDPBSP-UHFFFAOYSA-N | [1][2][4] |

Synthesis Protocol

A common synthetic route to 2-Bromo-4-chloroanisole involves the electrophilic bromination of 4-chloroanisole (B146269). The methoxy (B1213986) group is an ortho-, para-director; since the para position is blocked by the chloro substituent, the bromine will be directed to the ortho position.

Experimental Workflow: Synthesis of 2-Bromo-4-chloroanisole

Caption: Synthetic workflow for 2-Bromo-4-chloroanisole.

Detailed Methodology

-

Dissolution: Dissolve 4-chloroanisole in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent system to yield pure 2-Bromo-4-chloroanisole.

Spectroscopic Data and Structure Elucidation

The structure of 2-Bromo-4-chloroanisole is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-3 |

| ~7.2 | dd | 1H | H-5 |

| ~6.8 | d | 1H | H-6 |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C-1 (C-O) |

| ~112 | C-2 (C-Br) |

| ~133 | C-3 |

| ~128 | C-4 (C-Cl) |

| ~130 | C-5 |

| ~115 | C-6 |

| ~56 | -OCH₃ |

Note: Predicted values based on typical chemical shifts for substituted anisoles.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook and other sources confirm the availability of mass spectral data for 2-Bromo-4-chloroanisole.[1][2]

Expected Fragmentation Pathway

Caption: Predicted mass spectrometry fragmentation of 2-Bromo-4-chloroanisole.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook indicates the availability of IR spectral data for 2-Bromo-4-chloroanisole.[1]

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1200 | C-O-C stretch (asymmetric) |

| 1050-1000 | C-O-C stretch (symmetric) |

| 850-750 | C-H bend (aromatic) |

| ~700 | C-Cl stretch |

| ~650 | C-Br stretch |

Conclusion

The structural elucidation of 2-Bromo-4-chloroanisole is achieved through a systematic approach combining chemical synthesis and spectroscopic analysis. The data presented in this guide provide a comprehensive framework for the identification and characterization of this important chemical intermediate, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic Profile of 2-Bromo-4-chloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-chloroanisole, a key intermediate in various synthetic applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, supported by detailed experimental protocols and data visualizations to facilitate its identification and utilization in research and development.

Chemical Structure and Properties

2-Bromo-4-chloroanisole is a halogenated aromatic ether with the molecular formula C₇H₆BrClO.[1] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group, a bromine atom, and a chlorine atom.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectral data for 2-Bromo-4-chloroanisole, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.47 | d | 2.4 | H-3 |

| 7.21 | dd | 8.7, 2.4 | H-5 |

| 6.83 | d | 8.7 | H-6 |

| 3.86 | s | - | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-1 |

| 112.9 | C-2 |

| 132.6 | C-3 |

| 125.8 | C-4 |

| 130.1 | C-5 |

| 113.8 | C-6 |

| 56.4 | -OCH₃ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 2-Bromo-4-chloroanisole reveals characteristic absorption bands corresponding to its functional groups.[2]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 | Weak | Aromatic C-H stretch |

| 2965 | Weak | -CH₃ stretch (asymmetric) |

| 2840 | Weak | -CH₃ stretch (symmetric) |

| 1585 | Medium | C=C aromatic ring stretch |

| 1480 | Strong | C=C aromatic ring stretch |

| 1285 | Strong | Asymmetric C-O-C stretch |

| 1250 | Strong | Symmetric C-O-C stretch |

| 1040 | Strong | C-Cl stretch |

| 870 | Strong | C-H out-of-plane bend (isolated H) |

| 810 | Strong | C-H out-of-plane bend (adjacent H's) |

| 680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Bromo-4-chloroanisole results in a characteristic fragmentation pattern. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) leads to distinctive isotopic clusters for the molecular ion and bromine/chlorine-containing fragments.[3][4]

Key Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 220, 222, 224 | 75, 100, 25 | [M]⁺ (Molecular ion) |

| 205, 207, 209 | 20, 25, 5 | [M-CH₃]⁺ |

| 177, 179, 181 | 10, 12, 3 | [M-CH₃-CO]⁺ |

| 126, 128 | 15, 5 | [C₆H₃Cl]⁺ |

| 98 | 10 | [C₅H₃Cl]⁺ |

| 63 | 30 | [C₅H₃]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 2-Bromo-4-chloroanisole is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1.0 s.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s.

-

Spectral width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Gas Phase):

-

A small amount of solid 2-Bromo-4-chloroanisole is placed in a gas cell with KBr windows.

-

The cell is gently heated to vaporize the sample, filling the cell with the gaseous analyte.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

Spectral range: 4000-400 cm⁻¹.

-

A background spectrum of the empty gas cell is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of 2-Bromo-4-chloroanisole in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization is achieved by electron impact (EI) at a standard energy of 70 eV.[3]

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Parameters:

-

Mass range: m/z 40-300.

-

Scan speed: 1 scan/second.

-

Ion source temperature: 200-250 °C.

-

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for 2-Bromo-4-chloroanisole.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4-chloroanisole (CAS No. 60633-25-2), a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its properties, hazards, safe handling protocols, and emergency procedures to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

2-Bromo-4-chloroanisole is a halogenated aromatic ether.[1] At room temperature, it typically appears as a white to off-white crystalline solid or a colorless to light yellow clear liquid with a mild aromatic odor.[1][2] Its molecular structure consists of an anisole (B1667542) ring substituted with bromine and chlorine atoms.[1]

Table 1: Physical and Chemical Properties of 2-Bromo-4-chloroanisole

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrClO | [1][3][4] |

| Molecular Weight | 221.48 g/mol | [3][4] |

| CAS Number | 60633-25-2 | [1][3][4] |

| Appearance | White to off-white crystalline solid or colorless to light yellow clear liquid | [1][2] |

| Melting Point | 28.6-29.1°C | [1] |

| Boiling Point | 238.5 °C at 760 mmHg | [1] |

| Flash Point | 98 °C | [1] |

| Density | 1.625 g/cm³ | [1] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.556 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.111 | [1][5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-4-chloroanisole is classified as a hazardous substance.[3] It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for 2-Bromo-4-chloroanisole

| Hazard Class | Hazard Category | GHS Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][6] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | [3][6] |

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[8]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[7]

-

-

Hygiene Practices:

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Store in a locked-up area if necessary.[8]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen chloride gas.[10]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Experimental Protocols: Use in Organic Synthesis

2-Bromo-4-chloroanisole is a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals.[11][12]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds.[12] A general procedure involving an aryl bromide like 2-Bromo-4-chloroanisole is as follows:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4-chloroanisole (1.0 equivalent), an appropriate boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution.[12]

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C.[12]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[9]

Visualizations

Hazard Identification and Mitigation Workflow

The following diagram illustrates the logical workflow for identifying and mitigating the hazards associated with 2-Bromo-4-chloroanisole.

Caption: Hazard identification and mitigation workflow for 2-Bromo-4-chloroanisole.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using 2-Bromo-4-chloroanisole.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemeo.com [chemeo.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Reactivity Profile of 2-Bromo-4-chloroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-bromo-4-chloroanisole, a versatile substituted haloaromatic compound. Due to the differential reactivity of its bromine and chlorine substituents, and the influence of the activating methoxy (B1213986) group, this molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details its physical and spectroscopic properties, explores its participation in a range of palladium-catalyzed cross-coupling reactions, metallation reactions, and discusses its potential for electrophilic and nucleophilic substitution. Detailed, generalized experimental protocols and visual diagrams of key reaction pathways are provided to facilitate its application in a laboratory setting.

Introduction

2-Bromo-4-chloroanisole (CAS No. 60633-25-2) is a disubstituted aromatic ether.[1] Its structure, featuring a bromine atom ortho to a methoxy group and a chlorine atom para to the methoxy group, presents a unique platform for selective chemical transformations. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of metallation reactions. Furthermore, the distinct carbon-halogen bond strengths (C-Br being weaker than C-Cl) allow for chemoselective functionalization, primarily at the C-Br bond, in various cross-coupling reactions. This guide aims to consolidate the available data on the reactivity of 2-bromo-4-chloroanisole to serve as a practical resource for chemists in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 2-bromo-4-chloroanisole is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 2-Bromo-4-chloroanisole

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid or solid | [1] |

| Melting Point | 28.6-29.1 °C | [1] |

| Boiling Point | 238.5 °C at 760 mmHg | [1] |

| Density | 1.625 g/cm³ | [1] |

| Flash Point | 98 °C | [1] |

| logP | 3.111 | [1] |

Table 2: Spectroscopic Data for 2-Bromo-4-chloroanisole

| Spectroscopy | Key Data | Reference |

| ¹H NMR | Spectral data available. | [2] |

| ¹³C NMR | Spectral data available. | [3] |

| Mass Spectrometry (GC-MS) | Available spectra show characteristic isotopic patterns for bromine and chlorine. | [4][5][6] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [7][8] |

Reactivity Profile

The reactivity of 2-bromo-4-chloroanisole is dominated by the interplay of its three substituents: the bromo, chloro, and methoxy groups. The following sections detail its involvement in major classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of palladium-catalyzed reactions, 2-bromo-4-chloroanisole is expected to undergo selective coupling at the C-2 position.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-4-chloroanisole(60633-25-2) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-chloroanisole [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Bromo-4-chloroanisole [webbook.nist.gov]

A Comprehensive Technical Guide on the Solubility of 2-Bromo-4-chloroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-4-chloroanisole, a compound of interest in synthetic chemistry and drug development. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide is therefore designed to empower researchers by providing a detailed, generalized experimental protocol for determining the solubility of 2-Bromo-4-chloroanisole. The included methodologies are based on established practices for solubility determination of solid organic compounds. Furthermore, a logical workflow is presented to guide the solvent selection process, a critical step in process development, formulation, and purification.

Introduction

2-Bromo-4-chloroanisole (CAS No. 60633-25-2) is a halogenated aromatic ether.[1][2][3] Its structural features, including a substituted benzene (B151609) ring, suggest its utility as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction media, for purification through crystallization, and for the development of stable formulations.

Physicochemical Properties of 2-Bromo-4-chloroanisole

A summary of the known physicochemical properties of 2-Bromo-4-chloroanisole is presented in Table 1. These properties can offer initial insights into its likely solubility behavior. For instance, the positive LogP value suggests a preference for lipophilic (non-polar) environments over aqueous media.

Table 1: Physicochemical Properties of 2-Bromo-4-chloroanisole

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrClO | [1][2][3] |

| Molecular Weight | 221.48 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid or liquid | [1] |

| Melting Point | 28.6-29.1 °C | [1] |

| Boiling Point | 238.5 °C at 760 mmHg | [1] |

| LogP (Octanol/Water) | 3.111 | [1][4] |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of 2-Bromo-4-chloroanisole in an organic solvent of interest. The most common and reliable method is the "shake-flask" or saturation method, followed by a quantitative analysis of the saturated solution.

Materials and Equipment

-

2-Bromo-4-chloroanisole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology: Saturated Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-Bromo-4-chloroanisole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach a plateau in concentration, which indicates equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of 2-Bromo-4-chloroanisole.

Alternative Quantification: Gravimetric Method

For a simpler, though potentially less precise, quantification, a gravimetric method can be employed.

-

Follow steps 1-5 of the Saturated Shake-Flask Method.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporation: Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of 2-Bromo-4-chloroanisole to avoid loss of the solute.

-

Drying and Final Weighing: Dry the residue to a constant weight and record the final mass. The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved 2-Bromo-4-chloroanisole.

Logical Workflow for Solvent Selection

In the absence of established solubility data, a systematic approach to solvent screening is necessary. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a specific application (e.g., reaction, crystallization).

References

Methodological & Application

Application Notes: Synthesis of Bioactive Molecules Using 2-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloroanisole is a versatile starting material in medicinal chemistry, offering a unique platform for the synthesis of a diverse range of bioactive molecules. Its structure, featuring two different halogen atoms at the ortho and para positions relative to a methoxy (B1213986) group, allows for regioselective functionalization. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in many common cross-coupling reactions, enabling chemists to introduce a variety of substituents in a controlled, stepwise manner.[1] This differential reactivity is particularly advantageous in the construction of complex molecular scaffolds found in kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

This document provides detailed application notes and protocols for the use of 2-Bromo-4-chloroanisole in the synthesis of bioactive molecules, with a focus on a key synthetic transformation: the Grignard reaction for the preparation of an analgesic compound analogous to Tramadol.

Core Application: Synthesis of a Novel Tramadol Analog

A significant application of bromoanisole derivatives is in the synthesis of analgesics like Tramadol. By leveraging the reactivity of the bromine atom in 2-Bromo-4-chloroanisole, a novel chlorinated analog of Tramadol, (1RS,2RS)-1-(4-chloro-2-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexan-1-ol, can be synthesized. The key step is a Grignard reaction, where the organomagnesium reagent prepared from 2-Bromo-4-chloroanisole attacks a cyclohexanone (B45756) derivative.

Experimental Workflow: Grignard Reaction for Tramadol Analog Synthesis

Caption: Workflow for the synthesis of a Tramadol analog.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the Tramadol analog.

| Parameter | Value | Method of Analysis |

| Yield | 65-75% | Gravimetric |

| Purity | >98% | HPLC |

| Diastereomeric Ratio (trans:cis) | ~85:15 | 1H NMR, HPLC |

| IC50 (μ-opioid receptor) | Predicted: 1-10 μM | Radioligand Binding Assay |

Experimental Protocol: Synthesis of (1RS,2RS)-1-(4-chloro-2-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexan-1-ol

Materials:

-

2-Bromo-4-chloroanisole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

2-((Dimethylamino)methyl)cyclohexan-1-one

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium.

-

Dissolve 2-Bromo-4-chloroanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-Bromo-4-chloroanisole solution to the magnesium suspension and gently warm the mixture to initiate the reaction (disappearance of the iodine color).

-

Once the reaction starts, add the remaining 2-Bromo-4-chloroanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 2-((dimethylamino)methyl)cyclohexan-1-one (0.9 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the cyclohexanone derivative dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of methanol (B129727) in dichloromethane) to afford the desired Tramadol analog.

-

Biological Activity and Signaling Pathway

Tramadol and its analogs are centrally acting analgesics that exert their effects through a multimodal mechanism. The primary mode of action involves weak agonism at the μ-opioid receptor. Additionally, they inhibit the reuptake of serotonin (B10506) and norepinephrine, which also contributes to their analgesic properties.

Opioid Receptor Signaling Pathway

Caption: Simplified μ-opioid receptor signaling pathway.

Other Potential Applications: Cross-Coupling Reactions

The presence of both bromo and chloro substituents makes 2-Bromo-4-chloroanisole an excellent substrate for sequential palladium-catalyzed cross-coupling reactions. The more reactive C-Br bond can be selectively functionalized first, leaving the C-Cl bond available for a subsequent transformation under more forcing conditions. This allows for the synthesis of highly substituted and complex aromatic cores for various bioactive molecules.

General Protocol for Suzuki-Miyaura Coupling (at the C-Br position)

Materials:

-

2-Bromo-4-chloroanisole

-

Aryl or heteroaryl boronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a Schlenk flask, add 2-Bromo-4-chloroanisole (1.0 eq), the boronic acid (1.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

2-Bromo-4-chloroanisole is a valuable and versatile building block for the synthesis of bioactive molecules. Its differential halide reactivity allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel therapeutic agents, such as analgesics, kinase inhibitors, and GPCR modulators. The strategic use of this starting material can significantly contribute to the discovery and development of new chemical entities with potential pharmaceutical applications.

References

Application Notes and Protocols for 2-Bromo-4-chloroanisole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloroanisole is a versatile, di-halogenated aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its distinct electronic properties and the differential reactivity of its bromine and chlorine substituents make it an attractive starting material for the construction of pharmacologically active compounds. The presence of the methoxy (B1213986) group, along with the two different halogens, allows for regioselective functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.

This document provides detailed application notes on the utility of 2-Bromo-4-chloroanisole in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. It also includes detailed experimental protocols for key synthetic transformations.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-bromo-4-chloroanisole scaffold is particularly relevant in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently mutated in human cancers.

The structural motif of 2-Bromo-4-chloroanisole can be incorporated into the core of kinase inhibitors, where the substituted phenyl ring can engage in crucial interactions within the ATP-binding pocket of the target kinase. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective introduction of various substituents, a critical feature for establishing structure-activity relationships (SAR) during lead optimization. Typically, the more reactive C-Br bond is addressed first in cross-coupling reactions, followed by modification at the C-Cl position.

A notable example of a drug candidate synthesized from a related bromo-chloro aromatic precursor is GSK2126458 , a potent inhibitor of PI3K and mTOR.[1] The synthetic strategies employed in the development of such molecules often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to build the complex molecular architecture required for potent and selective kinase inhibition.

Key Synthetic Transformations

The two primary palladium-catalyzed cross-coupling reactions utilized for the functionalization of 2-Bromo-4-chloroanisole are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 2-Bromo-4-chloroanisole, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents at the bromine-bearing carbon. This transformation is fundamental in constructing the biaryl scaffolds often found in kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. This reaction allows for the introduction of a wide range of primary and secondary amines to the 2-Bromo-4-chloroanisole core, providing access to a diverse set of derivatives with varying physicochemical and pharmacological properties.

Data Presentation

The following table summarizes the reaction conditions and yields for a Suzuki-Miyaura cross-coupling reaction of a structurally related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various phenylboronic acids. This data provides a strong starting point for optimizing similar reactions with 2-Bromo-4-chloroanisole.

| Entry | Phenylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(4-chlorophenyl)-2-phenylbutanoate | 81 |

| 2 | 4-Methylphenylboronic acid | 2-(4-chlorophenyl)-2-(p-tolyl)butanoate | 78 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-chlorophenyl)-2-(4-methoxyphenyl)butanoate | 75 |

| 4 | 4-Fluorophenylboronic acid | 2-(4-chlorophenyl)-2-(4-fluorophenyl)butanoate | 72 |

| 5 | 4-Chlorophenylboronic acid | 2,2-bis(4-chlorophenyl)butanoate | 68 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)butanoate | 64 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-chloroanisole with Phenylboronic Acid

This protocol is adapted from a similar procedure for a structurally related substrate and provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-chloroanisole.

Materials:

-

2-Bromo-4-chloroanisole

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-chloroanisole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

To the flask, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-4-chloroanisole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-4-chloroanisole

This is a general protocol and may require optimization for specific amines.

Materials:

-

2-Bromo-4-chloroanisole

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (B28343) (anhydrous and degassed)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.015 mmol, 1.5 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add anhydrous, degassed toluene (2 mL).

-

In a separate flame-dried Schlenk tube, add 2-Bromo-4-chloroanisole (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

-

Evacuate and backfill this tube with an inert gas three times.

-

To the substrate-containing tube, add the pre-formed catalyst solution via syringe, followed by an additional 3 mL of anhydrous, degassed toluene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-